rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans
Description
rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans (CAS 2031242-78-9) is a piperidin-2-one derivative with a stereochemically defined trans configuration at the 5R and 6S positions. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.3241 g/mol . The compound features a cyclopropyl group at position 1, an aminomethyl substituent at position 5, and a 1-methylimidazol-2-yl moiety at position 4.
Properties
IUPAC Name |
(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-7-6-15-13(16)12-9(8-14)2-5-11(18)17(12)10-3-4-10/h6-7,9-10,12H,2-5,8,14H2,1H3/t9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAFLHNJLTKGO-SKDRFNHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C3CC3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial production methods
: Scaling up the production of this compound for industrial purposes demands efficient and high-yield processes. This typically involves optimizing reaction conditions to enhance yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Common reagents and conditions used in these reactions
: Standard reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are often employed. The conditions include controlled temperature, pH, and solvents to ensure desired reaction outcomes.
Major products formed from these reactions
: Major products vary based on the reaction type but typically include oxidized derivatives, reduced compounds, and substituted analogs, each with potentially distinct biological properties.
Scientific Research Applications
Mechanism of Action
The mechanism involves the interaction of the compound with specific molecular targets, such as receptors or enzymes, leading to a biological effect. The imidazole ring, known for its ability to interact with metal ions and hydrogen bond donors/acceptors, plays a crucial role in these interactions. The exact pathways involve binding to active sites or altering enzyme activity, leading to downstream effects that underpin its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Impact of Substituents and Stereochemistry
- Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances rigidity and metabolic stability compared to analogs with linear alkyl chains (e.g., ethyl in ) .
- Aminomethyl vs.
- Imidazole Position : The 1-methylimidazol-2-yl group (target) may exhibit different electronic and steric effects compared to imidazol-5-yl analogs, influencing binding interactions .
- Stereochemistry : The rac-(5R,6S) configuration in the target compound contrasts with the rac-(5R,6R) diastereomers in most analogs, which could significantly alter biological activity and pharmacokinetics .
Physicochemical Properties
- Molecular Weight: The target compound (248.32 g/mol) is heavier than simpler analogs like the pyrazole derivative (236.32 g/mol) due to its aminomethyl and cyclopropyl groups .
- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility compared to the free base target compound .
Biological Activity
The compound rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans (CAS Number: 2307782-60-9) is a synthetic piperidine derivative characterized by a unique combination of structural features, including a cyclopropyl group and an imidazolyl moiety. These structural elements contribute to its potential biological activity and applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity.
- Imidazolyl moiety : A five-membered ring containing two nitrogen atoms, known for its biological significance.
The biological activity of rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects.
- Receptor Binding : It may act as a ligand for specific receptors, modulating their activity and influencing physiological responses.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity
A study evaluated the antimicrobial properties of several piperidine derivatives, including rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one. The results showed promising activity against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests potential applications in treating infections caused by resistant strains.
Antituberculosis Activity
In a comparative study involving piperidine derivatives, the compound demonstrated notable inhibitory effects against Mycobacterium tuberculosis. The MIC values were significantly lower than those of standard treatments, indicating its potential as a candidate for further development in tuberculosis therapy.
Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds:
- Study on Piperidine Derivatives : This research focused on the synthesis and evaluation of piperidine derivatives for their antimicrobial and antitubercular properties. Compounds with similar structural features exhibited MIC values comparable to rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, reinforcing its potential utility in drug development .
- Docking Studies : Computational docking studies have shown that the compound interacts favorably with active sites of target enzymes. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological properties .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
